2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Description
2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenoxy acetamido group at position 5 and a sulfanyl-linked acetamide moiety at position 2, which is further modified with a 4-fluorobenzyl group. This structure combines electron-withdrawing substituents (chloro, fluoro) and polar functional groups (sulfanyl, acetamide), rendering it a candidate for diverse biological interactions, particularly in antimicrobial and enzyme inhibition applications . The compound’s design leverages the thiadiazole ring’s stability and ability to engage in hydrogen bonding, while the substituted aromatic groups enhance lipophilicity and target specificity .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3S2/c20-13-3-7-15(8-4-13)28-10-16(26)23-18-24-25-19(30-18)29-11-17(27)22-9-12-1-5-14(21)6-2-12/h1-8H,9-11H2,(H,22,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZEEMACRDVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative with an acyl chloride to form the chlorophenoxyacetamide intermediate.
Coupling with the Thiadiazole: The chlorophenoxyacetamide is then coupled with the thiadiazole ring under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Insights :
- Solubility Modifiers : Methoxy () and sulfonyl () groups increase polarity, contrasting with the target compound’s reliance on fluorobenzyl for lipophilicity.
- Core Heterocycle : Oxadiazole derivatives (e.g., ) exhibit comparable bioactivity to thiadiazoles but may differ in metabolic stability due to ring electronegativity .
Antibacterial Activity
- The target compound’s structural analog, 7o (1,3,4-oxadiazole derivative), displayed exceptional activity against Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus (MIC: 2–4 µg/mL), surpassing ciprofloxacin in some cases .
- Thiadiazole derivatives with sulfanyl-acetamide moieties (e.g., ) show moderate to high antibacterial efficacy, suggesting the target compound may exhibit similar or enhanced activity due to its fluorobenzyl group’s hydrophobic interactions .
Enzyme Inhibition
Cytotoxicity
- Derivatives with bulkier substituents (e.g., 3,4-dimethylphenyl in ) showed reduced cytotoxicity, indicating that the target compound’s 4-fluorobenzyl group may balance activity and safety .
Physicochemical Properties
- Lipophilicity : The 4-fluorobenzyl group in the target compound enhances logP (~3.5 estimated) compared to methoxy (logP ~2.8 in ) and sulfonyl (logP ~1.9 in ) analogs.
- Thermal Stability : Thiadiazole derivatives (e.g., ) exhibit melting points >200°C, suggesting the target compound’s stability aligns with this range .
Biological Activity
The compound 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a derivative of the 1,3,4-thiadiazole class and has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole moiety, which is known for its significant biological activities. The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to its reactivity and interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClF N3O2S |
| Molecular Weight | 335.82 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N(Cc1ccc(F)cc1)C(=O)N(c2ncn(S)c(=S)n2)c3ccc(Cl)cc3 |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. Specifically, compounds similar to the one have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of thiadiazole derivatives, several compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves interference with bacterial protein synthesis or cell wall formation .
Anti-inflammatory Properties
Thiadiazole derivatives are also noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.
The anti-inflammatory activity is thought to be mediated through inhibition of cyclooxygenase (COX) enzymes or by reducing the expression of inflammatory mediators such as TNF-alpha and IL-6 .
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound can induce apoptosis in cancer cells and inhibit tumor growth in various models.
Research Findings
A review of multiple studies revealed that thiadiazole derivatives significantly decreased the viability of several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The proposed mechanism involves disruption of DNA synthesis and induction of cell cycle arrest .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
